molecular formula C24H15Br2N3O2S B393081 5,7-DIBROMO-1-METHYL-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

5,7-DIBROMO-1-METHYL-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B393081
M. Wt: 569.3g/mol
InChI Key: NUVSMENRORVGDJ-ZQTUBQERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-DIBROMO-1-METHYL-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes bromine atoms, a thiazolidinone ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIBROMO-1-METHYL-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactionsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,7-DIBROMO-1-METHYL-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5,7-DIBROMO-1-METHYL-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-DIBROMO-1-METHYL-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation pathways, leading to its anti-cancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of apoptosis and cell cycle arrest mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5,7-DIBROMO-1-METHYL-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to the presence of bromine atoms and its specific structural configuration

Properties

Molecular Formula

C24H15Br2N3O2S

Molecular Weight

569.3g/mol

IUPAC Name

(5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H15Br2N3O2S/c1-28-20-17(12-14(25)13-18(20)26)19(22(28)30)21-23(31)29(16-10-6-3-7-11-16)24(32-21)27-15-8-4-2-5-9-15/h2-13H,1H3/b21-19-,27-24?

InChI Key

NUVSMENRORVGDJ-ZQTUBQERSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2Br)Br)/C(=C/3\C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)/C1=O

SMILES

CN1C2=C(C=C(C=C2Br)Br)C(=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)C1=O

Canonical SMILES

CN1C2=C(C=C(C=C2Br)Br)C(=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)C1=O

Origin of Product

United States

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